molecular formula C12H9Cl3N2O2 B2682328 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 956713-96-5

5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2682328
CAS RN: 956713-96-5
M. Wt: 319.57
InChI Key: BELUEBJZBIVMOB-UHFFFAOYSA-N
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Description

5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid is a compound used in the preparation of biarylpyrazole based derivatives as cannabinoid CB1 receptor antagonists. It is a metabolite M9 of Rimonabant, an anti-obesity agent .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, the compound has been synthesized as part of the preparation of biarylpyrazole based derivatives . Another study reported the synthesis of the compound as part of the design and biological evaluation of novel derivatives .


Chemical Reactions Analysis

The chemical reactions involving 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid have been reported in several studies. For instance, a study reported the synthesis and biological activities of pyrazole derivatives . Another study reported the synthesis, characterization, and theoretical investigation of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid have been reported in several studies. For instance, a study reported the empirical formula, CAS number, and molecular weight of the compound .

Scientific Research Applications

Organic Synthesis and Catalysis

The pinacol boronic ester functionality in this compound serves as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Recent advancements have enabled catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .

Hydroboration-Deboronation Strategies

In 2005, Renaud and colleagues described an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes. This strategy involves protodeboronation of in situ-generated catechol boronic esters via a radical chain reaction. Although limited to more expensive catechol boronic esters, this method works well for 2° alkyl boronic esters. The stability of pinacol boronic esters makes them attractive for chemical transformations, where the boron moiety remains in the product .

Total Synthesis of Natural Products

The protodeboronation process has been instrumental in the formal total synthesis of various natural products. Notably, it played a crucial role in the synthesis of δ-®-coniceine and indolizidine 209B. These achievements highlight the compound’s significance in complex molecule construction .

Boron Chemistry and Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, relies on organoboron compounds. While boranes efficiently undergo protodeboronation, boronic esters typically do not. The introduction of more stable boronic esters, such as pinacol boronic esters, has expanded the scope of boron chemistry. These bench-stable, easy-to-purify compounds find applications in various transformations, including Suzuki–Miyaura coupling .

properties

IUPAC Name

5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O2/c1-6-10(12(18)19)11(15)17(16-6)5-7-2-3-8(13)4-9(7)14/h2-4H,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELUEBJZBIVMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331147
Record name 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

956713-96-5
Record name 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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